molecular formula C9H5BrN2O B3100515 7-Bromo-3-oxoisoindoline-4-carbonitrile CAS No. 1370467-88-1

7-Bromo-3-oxoisoindoline-4-carbonitrile

Cat. No.: B3100515
CAS No.: 1370467-88-1
M. Wt: 237.05 g/mol
InChI Key: MESWGGOFRUNGLK-UHFFFAOYSA-N
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Description

7-Bromo-3-oxoisoindoline-4-carbonitrile is a chemical compound with the molecular formula C9H5BrN2O and a molecular weight of 237.05 g/mol It is characterized by the presence of a bromine atom at the 7th position, a carbonyl group at the 3rd position, and a nitrile group at the 4th position of the isoindoline ring

Scientific Research Applications

7-Bromo-3-oxoisoindoline-4-carbonitrile has diverse applications in scientific research:

Safety and Hazards

The safety information for 7-Bromo-3-oxoisoindoline-4-carbonitrile includes several precautionary statements: P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . The hazard statements include H315-H319 . Please refer to the appropriate safety data sheets for full safety and handling instructions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-oxoisoindoline-4-carbonitrile typically involves the bromination of 3-oxoisoindoline-4-carbonitrile. One common method includes the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products and waste .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Bromo-3-oxoisoindoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile
  • 7-Bromo-3-oxoisoindoline-4-carboxylic acid
  • 7-Bromo-3-oxoisoindoline-4-methyl ester

Comparison: 7-Bromo-3-oxoisoindoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

7-bromo-3-oxo-1,2-dihydroisoindole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O/c10-7-2-1-5(3-11)8-6(7)4-12-9(8)13/h1-2H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESWGGOFRUNGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212139
Record name 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370467-88-1
Record name 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370467-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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